Pralmorelin

Catalog No.
S540105
CAS No.
158861-67-7
M.F
C45H55N9O6
M. Wt
818.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pralmorelin

CAS Number

158861-67-7

Product Name

Pralmorelin

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

Molecular Formula

C45H55N9O6

Molecular Weight

818.0 g/mol

InChI

InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1

InChI Key

HRNLPPBUBKMZMT-RDRUQFPZSA-N

SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N

Solubility

Soluble in DMSO

Synonyms

Ala-beta-Nal-Ala-Trp-Phe-Lys-NH2, alanyl-(2-naphthyl)alanyl-alanyl-tryptophyl-phenylalanyl-lysinamide, D-alanyl-3-(2-naphthyl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide, GHRP-2, growth hormone-releasing peptide-2, KP 102, KP-102, pralmorelin

Canonical SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N

Description

The exact mass of the compound Pralmorelin is 817.4275 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pralmorelin is a synthetic growth hormone releasing hormone (GHRH) agonist. GHRHs are peptides that stimulate the pituitary gland to release growth hormone (GH) (). Research has focused on its potential as a diagnostic tool and therapeutic agent for growth hormone deficiency (GHD).

  • Diagnostic Tool:

    One key area of scientific research for pralmorelin is its use as a diagnostic tool for GHD. Unlike other GHRHs that require intravenous administration, pralmorelin can be administered orally, making it a more convenient option for patients undergoing GH stimulation testing (). Studies have compared the efficacy of pralmorelin to traditional GHRH agonists in stimulating GH release, investigating its potential as a reliable and patient-friendly diagnostic tool ().

  • Therapeutic Potential:

    Another area of research explores pralmorelin's potential as a therapeutic agent for treating GHD. GHD is a condition where the pituitary gland doesn't produce enough GH. Studies have investigated pralmorelin's effectiveness in stimulating GH release in adults and children with GHD, with the goal of increasing IGF-1 levels (a marker of GH activity) and improving associated symptoms ().

Pralmorelin, also known as growth hormone-releasing peptide 2, is a synthetic peptide that serves as a growth hormone secretagogue. Its chemical formula is C45H55N9O6C_{45}H_{55}N_{9}O_{6}, with a molar mass of approximately 817.992 g/mol. Pralmorelin is designed to mimic the action of ghrelin, often referred to as the "hunger hormone," by acting as an agonist at the growth hormone secretagogue receptor. This mechanism leads to increased secretion of growth hormone from the pituitary gland, thereby stimulating appetite and food intake in humans .

Pralmorelin is generally well-tolerated with minimal side effects reported in clinical studies []. However, potential side effects may include headache, nausea, flushing, and dizziness [].

Due to its effect on stimulating appetite, pralmorelin may not be suitable for individuals with weight management concerns [].

Primarily involving its interactions with receptors and enzymes in the body. As a peptide, it is susceptible to hydrolysis by peptidases, which can affect its bioavailability and efficacy. The drug's action involves binding to the growth hormone secretagogue receptor, leading to downstream signaling pathways that promote the release of growth hormone .

Pralmorelin exhibits significant biological activity as a growth hormone secretagogue. Upon administration, it stimulates an increase in plasma levels of growth hormone and induces sensations of hunger. Clinical studies have shown that while it effectively raises growth hormone levels in healthy individuals, its efficacy is reduced in patients with growth hormone deficiency . The compound has also been investigated for potential therapeutic applications in conditions like short stature and pituitary dwarfism but has not been marketed for these uses due to limited effectiveness .

The synthesis of pralmorelin involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. The specific sequence for pralmorelin includes D-alanine, D-phenylalanine, L-lysine, and tryptophan among others. This method ensures high purity and yields suitable for pharmaceutical applications .

Pralmorelin has primarily been utilized in clinical settings as a diagnostic agent for assessing growth hormone deficiency. Its ability to stimulate growth hormone release makes it valuable in evaluating pituitary function. While it was also explored for potential therapeutic uses in treating short stature and other related conditions, these applications have not progressed beyond clinical trials due to varying efficacy among populations .

Pralmorelin belongs to a class of compounds known as growth hormone secretagogues. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
GhrelinNaturally occurring peptide; primary endogenous ghrelin
Growth Hormone-Releasing Peptide 6 (GHRP-6)Shorter peptide; stimulates appetite and promotes muscle gain
HexarelinMore potent than pralmorelin; longer half-life
IpamorelinSelective for growth hormone release without affecting cortisol levels

Pralmorelin is unique due to its specific amino acid sequence and its design as an orally active agent, which distinguishes it from other peptides that may require injection or have different pharmacological profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

9

Exact Mass

817.42753051 g/mol

Monoisotopic Mass

817.42753051 g/mol

Heavy Atom Count

60

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E6S6E1F19M

Sequence

AXAWFK

MeSH Pharmacological Classification

Growth Substances

Wikipedia

Pralmorelin

Dates

Modify: 2023-08-15
1: Nasu R, Kumagai Y, Kogetsu H, Tsujimoto M, Ohtani H, Sawada Y. Physiologically based pharmacokinetic model for pralmorelin hydrochloride in rats. Drug Metab Dispos. 2005 Oct;33(10):1488-94. Epub 2005 Jul 20. PubMed PMID: 16033952.
2: Pralmorelin: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN. Drugs R D. 2004;5(4):236-9. Review. PubMed PMID: 15230633.
3: Okano M, Sato M, Ikekita A, Kageyama S. Determination of growth hormone secretagogue pralmorelin (GHRP-2) and its metabolite in human urine by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2010 Jul 30;24(14):2046-56. doi: 10.1002/rcm.4619. PubMed PMID: 20552695.
4: Cox HD, Hughes CM, Eichner D. Detection of GHRP-2 and GHRP-6 in urine samples from athletes. Drug Test Anal. 2015 May;7(5):439-44. doi: 10.1002/dta.1791. Epub 2015 Mar 25. PubMed PMID: 25809000.
5: Fukuda I, Hizuka N, Muraoka T, Ichihara A. Adult growth hormone deficiency: current concepts. Neurol Med Chir (Tokyo). 2014;54(8):599-605. Epub 2014 Jul 28. Review. PubMed PMID: 25070016; PubMed Central PMCID: PMC4533495.
6: Semenistaya E, Zvereva I, Thomas A, Thevis M, Krotov G, Rodchenkov G. Determination of growth hormone releasing peptides metabolites in human urine after nasal administration of GHRP-1, GHRP-2, GHRP-6, Hexarelin, and Ipamorelin. Drug Test Anal. 2015 Oct;7(10):919-25. doi: 10.1002/dta.1787. Epub 2015 Apr 13. PubMed PMID: 25869809.
7: Hu X, Xu B, Zhou Z. Synthesis of Mono-PEGylated Growth Hormone Releasing Peptide-2 and Investigation of its Biological Activity. AAPS PharmSciTech. 2015 Oct;16(5):1213-9. doi: 10.1208/s12249-015-0307-z. Epub 2015 Mar 12. PubMed PMID: 25761386; PubMed Central PMCID: PMC4674637.
8: Hu R, Wang Z, Peng Q, Zou H, Wang H, Yu X, Jing X, Wang Y, Cao B, Bao S, Zhang W, Zhao S, Ji H, Kong X, Niu Q. Effects of GHRP-2 and Cysteamine Administration on Growth Performance, Somatotropic Axis Hormone and Muscle Protein Deposition in Yaks (Bos grunniens) with Growth Retardation. PLoS One. 2016 Feb 19;11(2):e0149461. doi: 10.1371/journal.pone.0149461. eCollection 2016. PubMed PMID: 26894743; PubMed Central PMCID: PMC4760683.
9: Arimura H, Hashiguchi H, Yamamoto K, Shinnakasu A, Arimura A, Kikuchi A, Deguchi T, Habu M, Fujio S, Arita K, Nishio Y. Investigation of the clinical significance of the growth hormone-releasing peptide-2 test for the diagnosis of secondary adrenal failure. Endocr J. 2016 Jun 30;63(6):533-44. doi: 10.1507/endocrj.EJ15-0587. Epub 2016 Mar 26. PubMed PMID: 27020037.
10: Chao YN, Sun D, Peng YC, Wu YL. Growth Hormone Releasing Peptide-2 Attenuation of Protein Kinase C-Induced Inflammation in Human Ovarian Granulosa Cells. Int J Mol Sci. 2016 Aug 19;17(8). pii: E1359. doi: 10.3390/ijms17081359. PubMed PMID: 27548147; PubMed Central PMCID: PMC5000754.
11: Esposito S, Deventer K, Geldof L, Van Eenoo P. In vitro models for metabolic studies of small peptide hormones in sport drug testing. J Pept Sci. 2015 Jan;21(1):1-9. doi: 10.1002/psc.2710. Epub 2014 Dec 3. PubMed PMID: 25469748.
12: Gaudiano MC, Valvo L, Borioni A. Identification and quantification of the doping agent GHRP-2 in seized unlabelled vials by NMR and MS: a case-report. Drug Test Anal. 2014 Mar;6(3):295-300. doi: 10.1002/dta.1603. Epub 2014 Jan 20. PubMed PMID: 24446112.
13: Furuta S, Shimada O, Doi N, Ukai K, Nakagawa T, Watanabe J, Imaizumi M. General pharmacology of KP-102 (GHRP-2), a potent growth hormone-releasing peptide. Arzneimittelforschung. 2004;54(12):868-80. PubMed PMID: 15646371.
14: Doi N, Hirotani C, Ukai K, Shimada O, Okuno T, Kurasaki S, Kiyofuji T, Ikegami R, Futamata M, Nakagawa T, Ase K, Chihara K. Pharmacological characteristics of KP-102 (GHRP-2), a potent growth hormone-releasing peptide. Arzneimittelforschung. 2004;54(12):857-67. PubMed PMID: 15646370.
15: Norman C, Rollene NL, Erickson D, Miles JM, Bowers CY, Veldhuis JD. Estradiol regulates GH-releasing peptide's interactions with GH-releasing hormone and somatostatin in postmenopausal women. Eur J Endocrinol. 2013 Nov 29;170(1):121-9. doi: 10.1530/EJE-13-0733. Print 2014 Jan. PubMed PMID: 24114435; PubMed Central PMCID: PMC3892701.
16: Zeng P, Li S, Zheng YH, Liu FY, Wang JL, Zhang DL, Wei J. Ghrelin receptor agonist, GHRP-2, produces antinociceptive effects at the supraspinal level via the opioid receptor in mice. Peptides. 2014 May;55:103-9. doi: 10.1016/j.peptides.2014.02.013. Epub 2014 Mar 4. PubMed PMID: 24607724.
17: Zhang X, Li W, Li P, Chang M, Huang X, Li Q, Cui C. Intraportal infusion of ghrelin could inhibit glucose-stimulated GLP-1 secretion by enteric neural net in Wistar rat. Biomed Res Int. 2014;2014:923564. doi: 10.1155/2014/923564. Epub 2014 Aug 26. PubMed PMID: 25247193; PubMed Central PMCID: PMC4160649.
18: Ferro P, Ventura R, Pérez-Mañá C, Farré M, Segura J. Genetic and protein biomarkers in blood for the improved detection of GH abuse. J Pharm Biomed Anal. 2016 Sep 5;128:111-118. doi: 10.1016/j.jpba.2016.05.022. Epub 2016 May 17. PubMed PMID: 27243825.
19: Bowers CY. History to the discovery of ghrelin. Methods Enzymol. 2012;514:3-32. doi: 10.1016/B978-0-12-381272-8.00001-5. PubMed PMID: 22975043.
20: Zeng P, Chen JX, Yang B, Zhi X, Guo FX, Sun ML, Wang JL, Wei J. Attenuation of systemic morphine-induced analgesia by central administration of ghrelin and related peptides in mice. Peptides. 2013 Dec;50:42-9. doi: 10.1016/j.peptides.2013.09.017. Epub 2013 Oct 7. PubMed PMID: 24113541.

Explore Compound Types